5-Benzyloxy-1H-indole-2-boronic acid pinacol ester
CAS No.:
Cat. No.: VC13757435
Molecular Formula: C21H24BNO3
Molecular Weight: 349.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24BNO3 |
|---|---|
| Molecular Weight | 349.2 g/mol |
| IUPAC Name | 5-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
| Standard InChI | InChI=1S/C21H24BNO3/c1-20(2)21(3,4)26-22(25-20)19-13-16-12-17(10-11-18(16)23-19)24-14-15-8-6-5-7-9-15/h5-13,23H,14H2,1-4H3 |
| Standard InChI Key | GKZNNQUTYGZCQH-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Elucidation
5-Benzyloxy-1H-indole-2-boronic acid pinacol ester features a 1H-indole core substituted at the 5-position with a benzyloxy group (-OCH₂C₆H₅) and at the 2-position with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, provides a planar aromatic system conducive to π-π interactions and electronic delocalization. The boronic ester group, stabilized by the pinacol ligand, enhances the compound’s air and moisture stability compared to its boronic acid counterpart.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₄BNO₃ |
| Molecular Weight | 349.2 g/mol |
| IUPAC Name | 5-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 |
| InChIKey | GKZNNQUTYGZCQH-UHFFFAOYSA-N |
The benzyloxy group introduces steric bulk and lipophilicity, influencing solubility and reactivity. Quantum mechanical calculations predict a planar geometry for the indole system, with the boronic ester adopting a trigonal planar configuration around the boron atom.
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous boronic esters exhibit distinctive signals:
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¹¹B NMR: A sharp singlet near δ 30 ppm, characteristic of sp²-hybridized boron in pinacol esters.
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¹H NMR: Aromatic protons of the indole and benzyloxy groups resonate between δ 6.8–7.8 ppm, while the pinacol methyl groups appear as a singlet near δ 1.2 ppm.
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IR Spectroscopy: B-O stretching vibrations at ~1350 cm⁻¹ and C-B absorption near 660 cm⁻¹.
Synthesis and Manufacturing
General Synthetic Routes
The synthesis of 5-Benzyloxy-1H-indole-2-boronic acid pinacol ester typically proceeds via sequential functionalization of the indole scaffold:
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Indole Benzyloxylation:
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5-Hydroxyindole undergoes alkylation with benzyl bromide in the presence of a base (e.g., K₂CO₃) to install the benzyloxy group.
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Borylation at C2:
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Directed ortho-metalation (DoM) strategies using n-BuLi or LDA generate a lithiated intermediate at C2, which is quenched with a boron electrophile (e.g., B(OMe)₃).
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Pinacol Protection:
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The resultant boronic acid is treated with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions to form the stable boronic ester.
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzyloxylation | K₂CO₃, benzyl bromide, DMF, 80°C, 12h | 75–85 |
| Borylation | n-BuLi, B(OMe)₃, THF, -78°C to RT, 4h | 60–70 |
| Pinacol Protection | Pinacol, H₂SO₄, CH₂Cl₂, RT, 6h | 85–90 |
Optimization Challenges
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Regioselectivity: Competing metalation at C3/C4 positions necessitates careful control of temperature and lithiating agent.
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Boron Stability: The boronic acid intermediate is prone to protodeboronation under protic conditions, necessitating in situ protection.
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Purification: Silica gel chromatography with ethyl acetate/hexane mixtures (3:7) effectively isolates the product.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic ester, this compound participates in palladium-catalyzed cross-couplings with aryl/heteroaryl halides to form biaryl linkages. For example, coupling with 4-bromotoluene under Pd(PPh₃)₄ catalysis yields 5-benzyloxy-2-(p-tolyl)-1H-indole, a precursor to kinase inhibitors.
Table 3: Exemplary Coupling Reaction
| Component | Role | Conditions |
|---|---|---|
| Aryl Halide | Electrophile | 1.2 eq, DME/H₂O (3:1) |
| Pd Catalyst | Transition Metal | Pd(OAc)₂ (2 mol%), SPhos |
| Base | Scavenger | K₃PO₄ (3 eq) |
| Temperature | Reaction Driver | 80°C, 12h |
Indole Functionalization
The boronic ester serves as a handle for further indole derivatization:
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Protodeboronation: Acidic hydrolysis yields 5-benzyloxy-1H-indole, a valuable scaffold in alkaloid synthesis.
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Transmetalation: Transfer to other boronates (e.g., MIDA boronates) enhances stability for iterative cross-coupling.
| Aspect | Guideline |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |
| Ventilation | Use in fume hood |
| Storage | Airtight container, -20°C, desiccated |
| Disposal | Incineration or approved waste facility |
Future Perspectives
Pharmaceutical Applications
The indole-boronic ester motif is pivotal in proteolysis-targeting chimeras (PROTACs) and kinase inhibitors. Future studies may explore its utility in covalent inhibitor design via boron-mediated protein binding.
Materials Science
Conjugated polymers incorporating this compound could enable tunable optoelectronic properties for organic light-emitting diodes (OLEDs) or sensors.
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